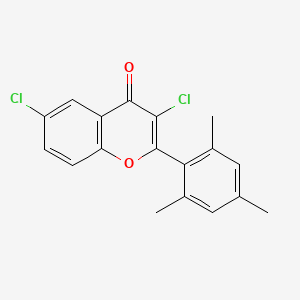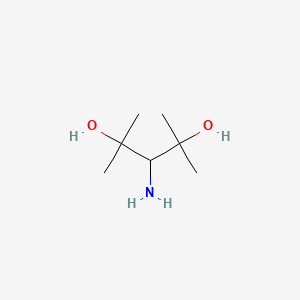
3-Amino-2,4-dimethylpentane-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,4-dimethylpentane-2,4-diol is an organic compound with the molecular formula C7H17NO2 It is a primary aliphatic amine with two hydroxyl groups attached to the second and fourth carbon atoms of the pentane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dimethylpentane-2,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylpentane, which is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the second and fourth positions. This can be achieved through a hydroxylation reaction using reagents like osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-2,4-dimethylpentane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and H2O2.
Reduction: H2 with Pd/C, LiAlH4.
Substitution: SOCl2, PCl5.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Chlorides or other substituted derivatives.
科学的研究の応用
3-Amino-2,4-dimethylpentane-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-2,4-dimethylpentane-2,4-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Dimethylpentan-3-amine: A primary aliphatic amine with similar structural features but lacking hydroxyl groups.
3-Amino-2,4-dimethylpentane: Similar structure but without hydroxyl groups.
2,4-Dimethylpentane-2,4-diol: Contains hydroxyl groups but lacks the amino group.
特性
分子式 |
C7H17NO2 |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
3-amino-2,4-dimethylpentane-2,4-diol |
InChI |
InChI=1S/C7H17NO2/c1-6(2,9)5(8)7(3,4)10/h5,9-10H,8H2,1-4H3 |
InChIキー |
CTDGEOFUDXRPFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C(C)(C)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
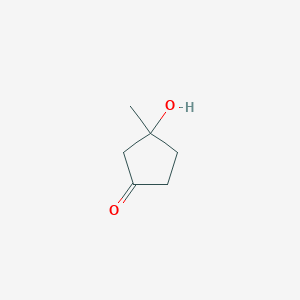
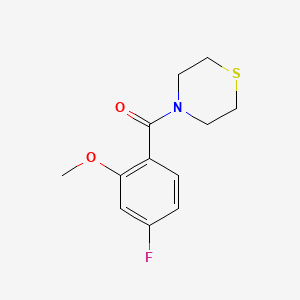
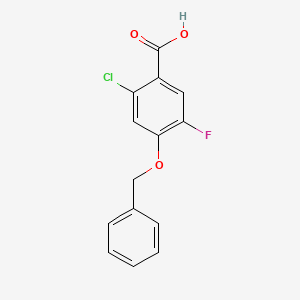

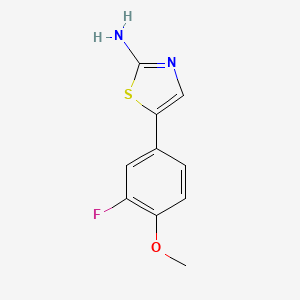

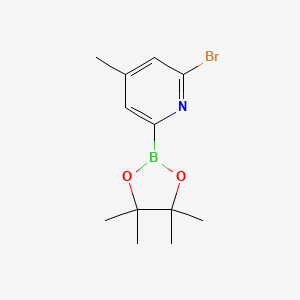

![(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14020669.png)
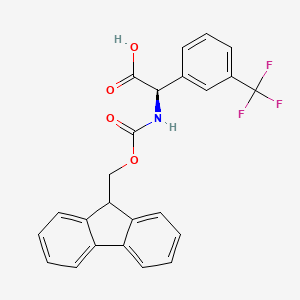
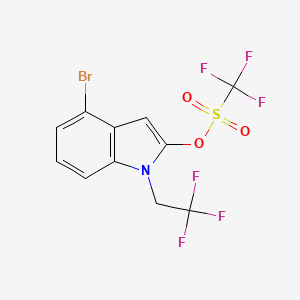
![methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B14020679.png)
